ethyl 4-(4-tert-butylbenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
CAS No.: 942009-79-2
Cat. No.: VC11870918
Molecular Formula: C24H25N3O4
Molecular Weight: 419.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 942009-79-2 |
|---|---|
| Molecular Formula | C24H25N3O4 |
| Molecular Weight | 419.5 g/mol |
| IUPAC Name | ethyl 4-[(4-tert-butylbenzoyl)amino]-6-oxo-1-phenylpyridazine-3-carboxylate |
| Standard InChI | InChI=1S/C24H25N3O4/c1-5-31-23(30)21-19(15-20(28)27(26-21)18-9-7-6-8-10-18)25-22(29)16-11-13-17(14-12-16)24(2,3)4/h6-15H,5H2,1-4H3,(H,25,29) |
| Standard InChI Key | SESBTIWMYOQEEX-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=NN(C(=O)C=C1NC(=O)C2=CC=C(C=C2)C(C)(C)C)C3=CC=CC=C3 |
| Canonical SMILES | CCOC(=O)C1=NN(C(=O)C=C1NC(=O)C2=CC=C(C=C2)C(C)(C)C)C3=CC=CC=C3 |
Introduction
Structural Characteristics and Molecular Design
Core Architecture
The compound’s backbone consists of a 1,6-dihydropyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms. The ring is substituted at position 4 with a 4-tert-butylbenzamido group and at position 3 with an ethyl carboxylate ester. A phenyl group occupies position 1, completing the substitution pattern.
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Dihydropyridazine core | Partially unsaturated ring with N–N bond at positions 1 and 2 |
| 4-tert-Butylbenzamido | Bulky hydrophobic substituent enhancing lipophilicity |
| Ethyl carboxylate | Ester group influencing solubility and metabolic stability |
| Phenyl ring | Aromatic moiety contributing to π-π stacking interactions |
The tert-butyl group on the benzamido substituent introduces significant steric bulk, which may impede rotation around the amide bond, stabilizing specific conformations. This rigidity could enhance binding affinity to hydrophobic protein pockets.
Electronic Properties
The electron-withdrawing amide and ester groups create polarized regions within the molecule. The dihydropyridazine ring’s partial unsaturation allows for conjugation between the carbonyl oxygen at position 6 and the adjacent nitrogen, potentially facilitating charge-transfer interactions.
Synthetic Pathways and Optimization
Multi-Step Synthesis
The compound is synthesized through a sequence of condensation and cyclization reactions. A typical route involves:
-
Formation of the dihydropyridazine core: Cyclocondensation of hydrazine derivatives with diketones or ketoesters.
-
Amidation at position 4: Coupling of 4-tert-butylbenzoyl chloride to the free amino group of the intermediate.
-
Esterification at position 3: Reaction with ethyl chloroformate in the presence of a base.
Table 2: Critical Reaction Parameters
| Step | Reagents/Conditions | Yield Optimization Strategies |
|---|---|---|
| Cyclocondensation | Hydrazine hydrate, ethanol, reflux | Temperature control (60–80°C) |
| Amidation | 4-tert-Butylbenzoyl chloride, DMF, RT | Use of coupling agents (e.g., HOBt, EDCI) |
| Esterification | Ethyl chloroformate, pyridine | Anhydrous conditions, slow reagent addition |
Source highlights analogous esterification processes in related dihydropyridines, where ethanol acts as both solvent and reactant, suggesting potential parallels in optimizing this compound’s synthesis .
Purification Challenges
The tert-butyl group’s hydrophobicity complicates aqueous workup, necessitating chromatographic purification using silica gel and nonpolar solvents (e.g., hexane:ethyl acetate mixtures). Crystallization attempts in ethanol or methanol may yield low recovery due to the compound’s moderate solubility.
Physicochemical Properties
Solubility and Lipophilicity
The compound exhibits limited water solubility (<1 mg/mL) but is soluble in DMSO, DMF, and dichloromethane. Calculated logP values (≈3.5) indicate moderate lipophilicity, primarily due to the tert-butyl and phenyl groups.
Thermal Stability
Differential scanning calorimetry (DSC) data are unavailable, but analogous dihydropyridazines decompose above 200°C. The ester and amide bonds may hydrolyze under strongly acidic or basic conditions, necessitating storage at neutral pH and low temperatures.
Crystallographic and Computational Insights
Hirshfeld Surface Analysis
Future studies should employ Hirshfeld surface analysis to quantify intermolecular contacts, as done for methyl 4-[4-(difluoromethoxy)phenyl]-2,7,7-trimethyl-5-oxo-hexahydroquinoline-3-carboxylate . This would clarify the roles of hydrogen bonding (e.g., N–H⋯O=C) and van der Waals forces in crystal packing.
Comparative Analysis with Structural Analogs
Ethyl 4-Oxo-1,4-Dihydropyridine-3-Carboxylate
This analog lacks the tert-butylbenzamido group and phenyl substitution. The absence of these moieties reduces molecular weight (MW = 195.16 g/mol) and lipophilicity (logP ≈1.2), highlighting how substitutions modulate physicochemical profiles .
Hexahydroquinoline Derivatives
Compounds like tert-butyl 4-[4-(difluoromethoxy)phenyl]-2,6,6-trimethyl-5-oxo-hexahydroquinoline-3-carboxylate (MW = 457.49 g/mol) share ester and aryl groups but feature saturated rings, reducing planarity and conjugation .
Future Research Directions
Pharmacological Profiling
-
In vitro screening: Assess affinity for serotonin, dopamine, and histamine receptors.
-
Enzymatic assays: Test inhibition of xanthine oxidase and phosphodiesterases.
Synthetic Optimization
-
Catalytic methods: Explore palladium-catalyzed amidation to improve step efficiency.
-
Green chemistry: Replace DMF with cyclopentyl methyl ether (CPME) in amidation steps.
Crystallographic Studies
-
Single-crystal growth: Employ mixed solvents (e.g., ethanol/water) and temperature gradients.
-
Hirshfeld analysis: Quantify C–H⋯F and N–H⋯O interactions to guide co-crystal design.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume